molecular formula C12H9BrN2O2 B2701657 N-(3-bromophenyl)-2-nitroaniline CAS No. 28536-27-8

N-(3-bromophenyl)-2-nitroaniline

Cat. No.: B2701657
CAS No.: 28536-27-8
M. Wt: 293.12
InChI Key: MZKMLILHEXPYAS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-nitroaniline is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring

Mechanism of Action

The mechanism of action of compounds similar to “(3-Bromophenyl)-(2-nitrophenyl)amine” is not clearly documented in the available resources .

Safety and Hazards

Compounds similar to “(3-Bromophenyl)-(2-nitrophenyl)amine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method is the nitration of bromobenzene to introduce the nitro group, followed by the amination of the resulting nitro compound. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . The subsequent amination can be achieved using various amine sources under catalytic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-(3-bromophenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMLILHEXPYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (49.5 mmol) of 2-bromonitrobenzene, 13 g (163 mmol) of sodium acetate, and 10 g (59 mmol) of 3-bromoaniline were stirred at 180° C. for 8 hours in an argon atmosphere. After cooling the reaction solution to room temperature, the reaction solution was diluted with ethyl acetate, and filtered. After concentrating the filtrate, the residue was washed with methanol to obtain (3-bromophenyl)-(2-nitrophenyl)amine.
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10 g
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13 g
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10 g
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0 (± 1) mol
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